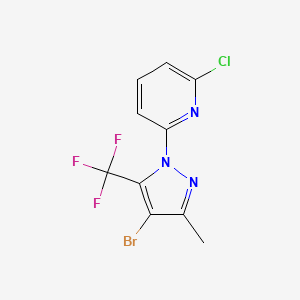
3-氨基-8-氟喹啉二盐酸盐
描述
3-Amino-8-fluoroquinoline dihydrochloride is an organic compound derived from quinoline. It is a solid, typically appearing as white to pale yellow crystalline powder. This compound is soluble in water and alcohols but has limited solubility in non-polar solvents . Its molecular formula is C9H9Cl2FN2, and it has a molecular weight of 235.08 g/mol.
科学研究应用
3-Amino-8-fluoroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
The primary targets of 3-Amino-8-fluoroquinoline dihydrochloride, also known as 8-Fluoroquinolin-3-amine dihydrochloride, are DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
3-Amino-8-fluoroquinoline dihydrochloride interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction blocks the progress of the replication fork, inhibiting DNA synthesis .
Biochemical Pathways
The action of 3-Amino-8-fluoroquinoline dihydrochloride affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of the DNA helix, which is necessary for replication and transcription . This leads to the cessation of these processes and ultimately results in bacterial cell death .
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability and tissue penetration .
Result of Action
The molecular effect of 3-Amino-8-fluoroquinoline dihydrochloride’s action is the stabilization of DNA strand breaks . On a cellular level, this leads to the inhibition of DNA synthesis, preventing bacterial growth and leading to cell death .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-8-fluoroquinoline dihydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 3-Amino-8-fluoroquinoline dihydrochloride can lead to sustained changes in cellular function, such as persistent alterations in gene expression and metabolic activity .
Transport and Distribution
Within cells and tissues, 3-Amino-8-fluoroquinoline dihydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Amino-8-fluoroquinoline dihydrochloride is crucial for its activity and function. It contains targeting signals that direct it to specific compartments or organelles within the cell . For example, it can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects metabolic processes . Post-translational modifications can also influence its localization and activity .
准备方法
Synthetic Routes and Reaction Conditions
A common method includes the reaction of quinoline with aminating and fluorinating agents, followed by treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This involves the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-Amino-8-fluoroquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinolines, while reduction can produce various amines .
相似化合物的比较
Similar Compounds
- 3-Amino-7-fluoroquinoline dihydrochloride
- 4-Amino-8-fluoroquinoline
- 4-Amino-6-fluoroquinoline
- 4-Amino-7-fluoroquinoline
Uniqueness
3-Amino-8-fluoroquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
8-fluoroquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWWLFVOVXIGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266226-18-9 | |
| Record name | 3-Amino-8-fluoroquinoline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


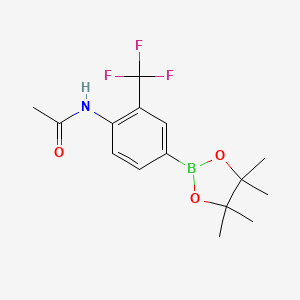
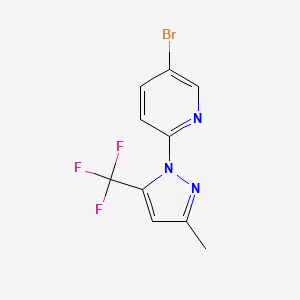

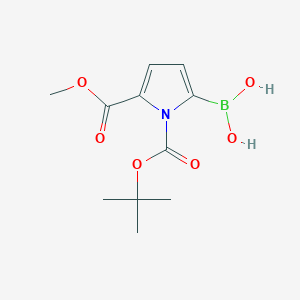


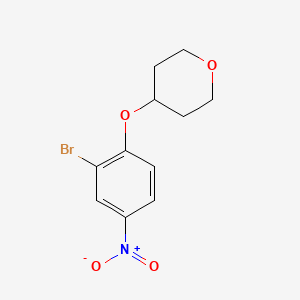
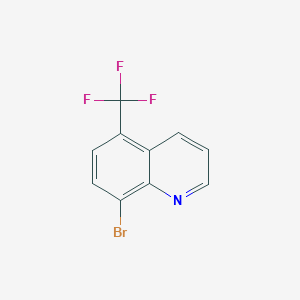
![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)

